molecular formula C23H21Cl2N3O3S B12034293 (5E)-2-(2,4-Dichlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

(5E)-2-(2,4-Dichlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B12034293
M. Wt: 490.4 g/mol
InChI Key: KMXYWBBCPSGZCY-RGVLZGJSSA-N
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Description

(5E)-2-(2,4-Dichlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, an isopentyloxy group, and a methoxybenzylidene group, all connected to a thiazolo[3,2-B][1,2,4]triazol-6(5H)-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,4-Dichlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the thiazolo[3,2-B][1,2,4]triazol-6(5H)-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the isopentyloxy and methoxybenzylidene groups: These groups can be introduced through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(2,4-Dichlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-2-(2,4-Dichlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-2-(2,4-Dichlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one include other thiazolo[3,2-B][1,2,4]triazol-6(5H)-one derivatives with different substituents. Examples include:

  • 2-(2,4-Dichlorophenyl)-5-[4-(methoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
  • 2-(2,4-Dichlorophenyl)-5-[4-(isopentyloxy)-3-ethoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21Cl2N3O3S

Molecular Weight

490.4 g/mol

IUPAC Name

(5E)-2-(2,4-dichlorophenyl)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H21Cl2N3O3S/c1-13(2)8-9-31-18-7-4-14(10-19(18)30-3)11-20-22(29)28-23(32-20)26-21(27-28)16-6-5-15(24)12-17(16)25/h4-7,10-13H,8-9H2,1-3H3/b20-11+

InChI Key

KMXYWBBCPSGZCY-RGVLZGJSSA-N

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)OC

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)OC

Origin of Product

United States

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